molecular formula C16H21N3O2S B12697146 2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one CAS No. 83783-55-5

2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one

Cat. No.: B12697146
CAS No.: 83783-55-5
M. Wt: 319.4 g/mol
InChI Key: SUEDIJGRWGXHAD-UHFFFAOYSA-N
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Description

2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, a hydroxyphenyl group, and a hexylthio substituent, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the coupling of the triazole derivative with 2-hydroxyacetophenone under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hexylthio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohol derivatives .

Scientific Research Applications

2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The hexylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one lies in its hexylthio substituent, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

83783-55-5

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3-hexylsulfanyl-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethanone

InChI

InChI=1S/C16H21N3O2S/c1-2-3-4-7-10-22-16-17-12-19(18-16)11-15(21)13-8-5-6-9-14(13)20/h5-6,8-9,12,20H,2-4,7,10-11H2,1H3

InChI Key

SUEDIJGRWGXHAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NN(C=N1)CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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